molecular formula C21H16N2O7S B4642848 2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid

2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid

Cat. No.: B4642848
M. Wt: 440.4 g/mol
InChI Key: OJCXQTMETLHCIQ-UHFFFAOYSA-N
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Description

2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid is an organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

2-[[3-[(4-carboxyphenyl)sulfamoyl]benzoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O7S/c24-19(22-18-7-2-1-6-17(18)21(27)28)14-4-3-5-16(12-14)31(29,30)23-15-10-8-13(9-11-15)20(25)26/h1-12,23H,(H,22,24)(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCXQTMETLHCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the sulfonation of a benzene derivative followed by amide formation. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are essential to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid exerts its effects involves interactions with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Sulfamoylbenzoic acid: Similar in structure but lacks the additional benzamido group.

    Benzoic acid derivatives: Compounds like 4-aminobenzoic acid and 4-nitrobenzoic acid share structural similarities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid
Reactant of Route 2
2-{3-[(4-Carboxyphenyl)sulfamoyl]benzamido}benzoic acid

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